N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a fluorophenyl group and a pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Benzyl Group: This can be done through a benzylation reaction, where benzyl chloride reacts with the intermediate compound.
Formation of the Acetamide Group: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce double bonds or other reducible groups in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinases, which are crucial in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group attached to different cores.
Benzyl Acetamide Derivatives: Compounds with a benzyl group and an acetamide moiety.
Uniqueness
N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZVCUZSAHPTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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